Cas no 1541727-97-2 (Pyridine, 2-bromo-3-chloro-4,6-dimethyl-)
Pyridine, 2-bromo-3-chloro-4,6-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 2-bromo-3-chloro-4,6-dimethyl-
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- MDL: MFCD28168079
- Inchi: 1S/C7H7BrClN/c1-4-3-5(2)10-7(8)6(4)9/h3H,1-2H3
- InChI Key: HVZFBTVBDAKZNJ-UHFFFAOYSA-N
- SMILES: C1(Br)=NC(C)=CC(C)=C1Cl
Pyridine, 2-bromo-3-chloro-4,6-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D387556-5g |
2-bromo-3-chloro-4,6-dimethylpyridine |
1541727-97-2 | 97% | 5g |
$2000 | 2022-10-23 | |
| eNovation Chemicals LLC | D387556-25g |
2-bromo-3-chloro-4,6-dimethylpyridine |
1541727-97-2 | 97% | 25g |
$4500 | 2022-10-23 | |
| eNovation Chemicals LLC | D387556-1g |
2-bromo-3-chloro-4,6-dimethylpyridine |
1541727-97-2 | 97% | 1g |
$2800 | 2023-09-02 |
Pyridine, 2-bromo-3-chloro-4,6-dimethyl- Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Pyridine, 2-bromo-3-chloro-4,6-dimethyl-
Pyridine, 2-bromo-3-chloro-4,6-dimethyl- (CAS No. 1541727-97-2): A Versatile Intermediate in Modern Pharmaceutical and Chemical Research
Pyridine, 2-bromo-3-chloro-4,6-dimethyl-, with the chemical formula C8H10BrClN, is a significant compound in the realm of organic synthesis and pharmaceutical development. Its molecular structure, featuring a pyridine core substituted with bromine, chlorine, and methyl groups, makes it a valuable intermediate for constructing complex molecules. This compound, identified by its CAS number 1541727-97-2, has garnered attention due to its utility in the synthesis of various pharmacologically active agents and specialty chemicals.
The< strong>pyridine ring is a cornerstone in medicinal chemistry, renowned for its ability to interact with biological targets due to its electron-deficient nature and aromatic stability. The introduction of bromine and chlorine at the 2 and 3 positions, respectively, enhances the reactivity of this heterocycle, making it a preferred scaffold for further functionalization. Additionally, the< strong>methyl groups at the 4 and 6 positions provide steric hindrance and electronic modulation, influencing the compound's overall properties and reactivity.
In recent years, there has been a surge in research focusing on developing novel therapeutic agents derived from< strong>pyridine derivatives. The compound< strong>Pyridine, 2-bromo-3-chloro-4,6-dimethyl- has been employed in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have demonstrated its role in generating kinase inhibitors that show promise in oncology research. The bromo and chloro substituents serve as handles for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse functional groups essential for drug-like properties.
The pharmaceutical industry has increasingly leveraged< strong>CAS No. 1541727-97-2 in the development of antiviral and antibacterial agents. Researchers have utilized this intermediate to construct scaffolds that mimic natural products known for their bioactivity. The pyridine core's ability to form hydrogen bonds and interact with metal ions makes it an ideal candidate for designing molecules that can disrupt pathogenic mechanisms. Furthermore, the< strong>bromine atom at the 2-position can be selectively modified using palladium-catalyzed reactions, enabling the construction of polycyclic architectures that are often found in bioactive compounds.
The synthesis of< strong>Pyridine, 2-bromo-3-chloro-4,6-dimethyl- typically involves multi-step organic transformations starting from commercially available precursors. The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution reactions or halogen exchange processes. The methyl groups are typically installed via alkylation reactions following deprotonation of specific positions on the pyridine ring. Advanced synthetic techniques such as flow chemistry have also been employed to improve yield and purity.
In conclusion,Pyridine, 2-bromo-3-chloro-4,6-dimethyl-, identified byCAS No. 1541727-97-2, is a versatile intermediate with broad applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an indispensable tool for synthetic chemists aiming to develop novel bioactive molecules. As research continues to uncover new applications for this compound,< strong(Pyridine derivatives will undoubtedly play an increasingly important role in addressing global challenges related to health and sustainability.
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